molecular formula C9H13NO B1378773 2-(4-Methoxycyclohexylidene)acetonitrile CAS No. 1461707-97-0

2-(4-Methoxycyclohexylidene)acetonitrile

Cat. No. B1378773
M. Wt: 151.21 g/mol
InChI Key: SPBXZUHBIRCWRE-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexylidene)acetonitrile, also known as MCHN, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and a boiling point of 145°C. MCHN is a highly reactive compound with a wide range of potential applications in the laboratory and in the field.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

Several studies focus on the synthesis of complex organic compounds and understanding their reaction mechanisms. For instance, the synthesis and characterization of derivatives involving methoxycyclohexylidene structures are crucial in developing new materials and understanding their chemical behavior. This includes the investigation of novel synthesis pathways, reaction conditions, and the formation of intermediates in organic reactions (Wang Qing-xiu, 2012).

Photochemistry and Photophysics

Research in photochemistry and photophysics includes studying the behavior of compounds under light irradiation. For compounds similar to "2-(4-Methoxycyclohexylidene)acetonitrile," photo-induced reactions, photoisomerization processes, and the photophysical properties of organic molecules are of interest. These studies are fundamental for applications in photovoltaics, photoresponsive materials, and understanding the effects of light on chemical compounds (K. Mizuno et al., 2001).

Materials Science and Catalysis

The role of specific compounds in catalysis and material science is another area of interest. This includes the synthesis of polymers, dyes, and other materials where the reactivity and stability of compounds under various conditions are studied. For example, the preparation and functionalization of indolenines show the importance of understanding the nucleophilic aromatic substitution reactions for creating dyes and materials with specific properties (F. Huber et al., 2019).

Spectroscopy and Crystallography

Spectroscopic and crystallographic studies provide insights into the molecular structure, electron distribution, and intermolecular interactions of compounds. These studies are crucial for designing materials with desired optical, electronic, and structural properties. Research on the crystal structure of closely related compounds helps in understanding the arrangement and behavior of molecules in solid states, which is vital for the development of pharmaceuticals, nanomaterials, and other functional materials (K. Mantelingu et al., 2007).

properties

IUPAC Name

2-(4-methoxycyclohexylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBXZUHBIRCWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxycyclohexylidene)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.